2,2-dimethylhex-4-ynoic Acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2,2-dimethylhex-4-ynoic acid |
InChI |
InChI=1S/C8H12O2/c1-4-5-6-8(2,3)7(9)10/h6H2,1-3H3,(H,9,10) |
InChI Key |
VOVWUMAAGRLKRK-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCC(C)(C)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,2 Dimethylhex 4 Ynoic Acid and Its Functional Congeners
Chemo-, Regio-, and Stereoselective Synthetic Pathways
Achieving high levels of selectivity is a cornerstone of modern organic synthesis, ensuring that reactions proceed at the desired functional group (chemoselectivity), at the correct position (regioselectivity), and with a specific three-dimensional orientation (stereoselectivity). mdpi.commdpi.com The synthesis of a molecule like 2,2-dimethylhex-4-ynoic acid, which features both a carboxylic acid and an internal alkyne, necessitates careful control over these aspects to avoid unwanted side reactions and ensure high yields of the target product.
Organometallic catalysis provides powerful, atom-economical methods for C-C bond formation and functionalization. uniovi.es Gold-catalyzed reactions, for instance, are highly effective for the hydrofunctionalization of alkynes with carboxylic acids. mdpi.comresearchgate.net A potential route to a precursor of this compound could involve the addition of a carboxylic acid to an alkyne.
More directly, the construction of the acid itself can be achieved through carboxylation reactions. Nickel- and iron-based catalysts have been developed for the decarboxylative alkynylation of redox-active esters, providing a method for homologation. nih.gov A more direct approach involves the catalytic carboxylation of an appropriate alkyne precursor with carbon dioxide (CO₂), a sustainable and abundant C1 source. researchgate.net For the synthesis of this compound, a key step would be the regioselective carboxylation of a gem-dimethyl substituted alkyne.
| Catalyst System | Reaction Type | Substrate Type | Key Features |
| [AuCl(PPh₃)]/AgOAc | Intermolecular addition of carboxylic acids | Internal alkynes | Good yields for a broad range of acids and alkynes. mdpi.com |
| Ni/Fe-based catalysts | Decarboxylative alkynylation | Carboxylic acids (via redox-active esters) | Employs readily available cross-coupling partners; mild conditions. nih.gov |
| Cp₂TiCl₂ / iPrMgCl | Hydrocarboxylation with CO₂ | Alkenes/Alkynes | Regioselective; proceeds under mild conditions. researchgate.net |
| Ru₃(CO)₁₂ | Addition of carboxylic acids | Internal alkynes | High regioselectivity with activated alkynes. uniovi.es |
Table 1: Organometallic Catalysts for Alkyne Carboxylation/Functionalization. This interactive table summarizes various organometallic catalysts used in reactions relevant to the synthesis of alkynoic acids.
Palladium catalysis is a versatile and indispensable tool in organic synthesis, enabling a wide array of transformations including cross-coupling, C-H activation, and carbonylation reactions. nih.govnih.govyoutube.com The synthesis of this compound can be envisioned through several palladium-catalyzed routes.
A prominent strategy involves the Sonogashira coupling, which creates a C-C bond between a terminal alkyne and an organic halide. youtube.com A plausible synthesis could start with a precursor containing the gem-dimethyl carboxylic acid moiety and a halide, which is then coupled with propyne. Alternatively, an alkynylzinc reagent could be coupled with an appropriate alkenyl halide, followed by further modification. rsc.org Palladium-catalyzed carbonylation reactions also offer a direct route to introduce the carboxylic acid function onto an alkyne-containing scaffold. nih.gov
| Reaction Name | Palladium Catalyst | Ligand | Reactants | Bond Formed |
| Suzuki Coupling | Pd(0) complex | Phosphine (e.g., PPh₃) | Organoboron compound + Organic halide | C-C |
| Sonogashira Coupling | Pd(0) complex | Phosphine | Terminal alkyne + Organic halide | C(sp)-C(sp²) or C(sp)-C(sp³) |
| Heck Reaction | Pd(0) or Pd(II) | Phosphine | Alkene + Organic halide | C-C |
| Carbonylation | PdI₂/KI | None | Terminal alkyne, CO, Amine | C(sp)-C(acyl) |
Table 2: Overview of Key Palladium-Catalyzed Cross-Coupling Reactions. This interactive table details common palladium-catalyzed reactions that are instrumental in forming the carbon skeleton of complex molecules.
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. nih.govnih.govfrontiersin.org This approach aligns with the principles of green chemistry by minimizing steps and waste. nih.govfrontiersin.org While a single MCR might not directly yield this compound, they are invaluable for rapidly assembling complex molecular scaffolds that can serve as advanced intermediates. beilstein-journals.org
Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful. tcichemicals.commdpi.com For instance, an Ugi four-component reaction (U-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. beilstein-journals.org By carefully selecting the reactants, one could generate a molecule containing the necessary carbon backbone, which could then be chemically modified in subsequent steps to yield the target alkynoic acid.
| Reaction Name | Components | Product | Key Features |
| Ugi Reaction (4CR) | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | High structural diversity; convergent. mdpi.com |
| Passerini Reaction (3CR) | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | Atom-economical; forms ester and amide bonds in one step. tcichemicals.com |
| Biginelli Reaction (3CR) | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone | Efficient synthesis of heterocyclic compounds. nih.gov |
| Hantzsch Dihydropyridine Synthesis (3CR) | Aldehyde, 2 equiv. β-Ketoester, Ammonia (B1221849) | Dihydropyridine | Classic MCR for creating important heterocyclic scaffolds. tcichemicals.com |
Table 3: Major Isocyanide-Based and Heterocyclic Multicomponent Reactions. This interactive table highlights prominent MCRs used for the rapid assembly of complex molecular structures.
Asymmetric Synthesis Approaches for Chiral Analogs of this compound
While this compound itself is achiral, the synthesis of its chiral analogs—where one of the methyl groups is replaced by a different substituent, creating a chiral center at C2—requires asymmetric synthesis. This field focuses on creating molecules with a specific three-dimensional arrangement, which is crucial in fields like pharmacology. mdpi.com Major strategies include the use of chiral auxiliaries, chiral reagents, and asymmetric catalysis. uwindsor.cachiralpedia.com
A common and reliable method is the use of a chiral auxiliary, a temporary chiral group that directs the stereochemical outcome of a reaction. york.ac.uk For example, an achiral carboxylic acid can be attached to an Evans oxazolidinone auxiliary. Deprotonation forms a chiral enolate, which can then be alkylated diastereoselectively. Subsequent removal of the auxiliary yields the enantiomerically enriched carboxylic acid. This approach could be adapted to synthesize chiral analogs of this compound with high optical purity. du.ac.in Asymmetric catalysis, using small amounts of a chiral catalyst (metal-based or organic), represents a more elegant and atom-economical approach to generating chirality. mdpi.comnih.gov
| Auxiliary Type | Origin | Typical Application | Key Advantage |
| Evans Oxazolidinones | Amino acids (e.g., Valine, Phenylalanine) | Asymmetric alkylation, aldol (B89426) reactions | High diastereoselectivity, predictable stereochemistry. york.ac.uk |
| SAMP/RAMP Hydrazones | Amino acids (Proline) | Asymmetric alkylation of aldehydes/ketones | Reliable for creating α-chiral carbonyl compounds. |
| Oppolzer's Sultams | Camphor | Asymmetric alkylation, conjugate additions | Crystalline derivatives aid in purification and characterization. |
Table 4: Common Chiral Auxiliaries for Asymmetric Synthesis. This interactive table lists widely used chiral auxiliaries that guide the stereoselective formation of new chiral centers.
Principles of Sustainable Synthesis in the Preparation of this compound
Sustainable, or "green," chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rjpn.orgdntb.gov.ua Applying these principles to the synthesis of this compound involves optimizing for atom economy, energy efficiency, and the use of safer, renewable materials. pageplace.dechiralpedia.com
Key strategies include:
Catalysis: Using catalytic reagents instead of stoichiometric ones minimizes waste. Palladium- and gold-catalyzed reactions are prime examples, where small amounts of metal can facilitate thousands of turnovers. mdpi.comnih.gov
Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. MCRs are inherently atom-economical. nih.govchiralpedia.com
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. rjpn.org The development of highly active catalysts can often enable milder reaction conditions.
Reduction of Derivatives: Avoiding unnecessary protection and deprotection steps shortens synthetic sequences and reduces waste, as advocated by MCR strategies. nih.gov
Safer Solvents: Utilizing environmentally benign solvents, such as water or bio-derived solvents, or performing reactions in solvent-free conditions, reduces environmental impact. mdpi.com
| Green Chemistry Principle | Application in Alkynoic Acid Synthesis | Example Methodology |
| 1. Prevention | Minimize waste generation through efficient reactions. | One-pot syntheses, multicomponent reactions. |
| 2. Atom Economy | Maximize incorporation of starting materials into the product. | Catalytic addition reactions (e.g., hydrocarboxylation). chiralpedia.com |
| 8. Reduce Derivatives | Avoid unnecessary protection/deprotection steps. | Direct C-H functionalization instead of pre-functionalization. nih.gov |
| 9. Catalysis | Use catalytic amounts of reagents over stoichiometric ones. | Palladium, Gold, or Iron-catalyzed C-C bond formation. nih.gov |
| 6. Design for Energy Efficiency | Conduct synthesis at ambient temperature and pressure. | Development of highly active catalysts that work under mild conditions. rjpn.org |
Table 5: Application of Green Chemistry Principles to Alkynoic Acid Synthesis. This interactive table outlines how core principles of sustainable chemistry can be practically applied to the synthesis of this compound and related compounds.
Mechanistic Investigations of 2,2 Dimethylhex 4 Ynoic Acid Reactivity and Transformation Pathways
Elucidation of Alkyne Functional Group Reactivity
The carbon-carbon triple bond in 2,2-dimethylhex-4-ynoic acid is a region of high electron density, making it susceptible to a variety of chemical transformations. Its internal position and the substitution pattern influence the regioselectivity and stereoselectivity of these reactions.
Hydrofunctionalization and Electrophilic Addition Mechanisms
Hydrofunctionalization reactions involve the addition of a hydrogen atom and a heteroatom across the alkyne. Due to the internal nature of the alkyne in this compound, these additions can lead to a mixture of regioisomers.
Electrophilic Addition: The mechanism of electrophilic addition to alkynes, such as the one in this compound, typically proceeds through a vinyl cation intermediate. wikipedia.org The reaction is initiated by the attack of the π-electrons of the alkyne on an electrophile (E+), forming a bridged or open vinyl cation. Subsequent attack by a nucleophile (Nu-) leads to the final product. For an unsymmetrical internal alkyne, the regioselectivity depends on the electronic and steric effects of the substituents. In the case of this compound, the electronic influence of the gem-dimethyl and carboxylic acid groups is minimal on the alkyne, leading to potentially low regioselectivity.
Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov addition of water across the triple bond. libretexts.org The addition of a borane (B79455) reagent (e.g., disiamylborane (B86530) to prevent double addition) across the alkyne is a syn-addition. Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron with a hydroxyl group, forming an enol that tautomerizes to a ketone. libretexts.org For an internal alkyne, this results in the formation of a ketone.
| Reaction | Reagents | Typical Product for Internal Alkynes |
|---|---|---|
| Hydrohalogenation | HX (e.g., HBr, HCl) | Mixture of vinyl halides |
| Hydration (acid-catalyzed) | H₂SO₄, H₂O, HgSO₄ | Ketone |
| Hydroboration-Oxidation | 1. R₂BH 2. H₂O₂, NaOH | Ketone |
Cycloaddition Reactions, including Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and related "click" chemistry applications
Cycloaddition reactions are powerful tools for the construction of cyclic compounds. The alkyne in this compound can participate in several types of cycloadditions.
Huisgen 1,3-Dipolar Cycloaddition: This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as an azide, with the alkyne to form a five-membered heterocyclic ring. wikipedia.org The thermal reaction with an internal alkyne can lead to a mixture of regioisomeric triazoles and often requires harsh conditions. beilstein-journals.org
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): While the classic CuAAC reaction is most efficient with terminal alkynes, modifications and specific catalysts have been developed for internal alkynes. organic-chemistry.org However, the reaction with internal alkynes is generally more challenging and may require higher temperatures or specialized catalytic systems. organic-chemistry.org Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is an alternative that can be effective for both terminal and internal alkynes, often leading to different regioisomers compared to the copper-catalyzed version. organic-chemistry.org
| Cycloaddition Type | Reactant | Catalyst | Typical Product |
|---|---|---|---|
| Huisgen 1,3-Dipolar | Organic Azide | Thermal | Mixture of triazole regioisomers |
| RuAAC | Organic Azide | Ruthenium complex | Substituted triazole |
| [2+2] Cycloaddition | Allene | Ruthenium complex | 3-Alkylidenecyclobutene acs.org |
Oxidative and Reductive Transformation Mechanisms
The alkyne moiety can undergo both oxidative cleavage and reduction.
Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can cleave the triple bond of an internal alkyne to yield two carboxylic acids. masterorganicchemistry.com The reaction with ozone is typically followed by a workup step to decompose the ozonide intermediate.
Reduction: Alkynes can be reduced to either cis- or trans-alkenes, or fully to alkanes, depending on the reagents used.
Catalytic Hydrogenation: Using a catalyst like palladium on carbon (Pd/C) with hydrogen gas (H₂) will typically lead to the complete reduction of the alkyne to the corresponding alkane.
Partial Reduction to cis-Alkenes: The use of a "poisoned" catalyst, such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate (B1210297) and quinoline), allows for the syn-addition of hydrogen, resulting in the formation of a cis-alkene. organic-chemistry.org
Partial Reduction to trans-Alkenes: Dissolving metal reduction, using sodium or lithium in liquid ammonia (B1221849), proceeds through a radical anion intermediate and results in the anti-addition of hydrogen, yielding a trans-alkene. wikipedia.org
| Transformation | Reagents | Product |
|---|---|---|
| Oxidative Cleavage | 1. O₃ 2. H₂O | Two carboxylic acids |
| Full Reduction | H₂, Pd/C | Alkane |
| Partial Reduction (cis) | H₂, Lindlar's Catalyst | cis-Alkene |
| Partial Reduction (trans) | Na, NH₃(l) | trans-Alkene |
Carboxylic Acid Moiety Reactivity and Derivatization Mechanisms
The carboxylic acid group of this compound is sterically hindered by the adjacent gem-dimethyl groups. This steric hindrance can significantly impact the rate and feasibility of reactions at the carbonyl carbon.
Esterification, Amidation, and Anhydride Formation Mechanisms
These reactions all involve nucleophilic acyl substitution at the carbonyl carbon of the carboxylic acid.
Esterification:
Fischer Esterification: This acid-catalyzed reaction with an alcohol is an equilibrium process. libretexts.org Due to the steric hindrance of the α,α-disubstituted carboxylic acid, the Fischer esterification is likely to be slow.
Steglich Esterification: For sterically hindered carboxylic acids, the Steglich esterification is a milder and more effective method. princeton.edu It employs dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid, forming a reactive O-acylisourea intermediate, which is then attacked by the alcohol. princeton.edu The addition of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst is often crucial for efficient ester formation with sterically demanding substrates. princeton.edu
Amidation: The direct reaction of a carboxylic acid with an amine to form an amide requires high temperatures to drive off water. More commonly, the carboxylic acid is first activated. Similar to the Steglich esterification, coupling agents like DCC can be used to facilitate amide bond formation.
Anhydride Formation: Acid anhydrides can be formed by the reaction of a carboxylate with an acid chloride. Alternatively, two molecules of a carboxylic acid can be dehydrated, though this often requires harsh conditions.
| Reaction | Reagents | Key Intermediate/Catalyst |
|---|---|---|
| Fischer Esterification | Alcohol, H⁺ | Protonated carbonyl |
| Steglich Esterification | Alcohol, DCC, DMAP | O-acylisourea |
| Amidation | Amine, DCC | O-acylisourea |
| Anhydride Formation | Carboxylate, Acyl Chloride | - |
Decarboxylative Processes and Fragmentation Studies
Decarboxylation: The removal of the carboxyl group as carbon dioxide is known as decarboxylation. libretexts.org Simple carboxylic acids are generally resistant to decarboxylation unless there is a stabilizing group at the β-position (e.g., a β-keto acid). chemguide.co.uk this compound lacks such a feature and would not be expected to readily undergo thermal decarboxylation. chemguide.co.uk However, decarboxylative cross-coupling reactions, often mediated by transition metals, can be a route to replace the carboxylic acid group with other functionalities. youtube.com
Fragmentation Studies (Mass Spectrometry): In mass spectrometry, carboxylic acids exhibit characteristic fragmentation patterns. Common fragmentations include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45). For aliphatic carboxylic acids, McLafferty rearrangement can occur if a γ-hydrogen is present, leading to the loss of a neutral alkene. The specific fragmentation pattern of this compound would also be influenced by the presence of the alkyne and the gem-dimethyl groups, which could lead to characteristic fragment ions.
| Process | Conditions/Method | Typical Outcome |
|---|---|---|
| Thermal Decarboxylation | Heat | Generally not facile |
| Decarboxylative Cross-Coupling | Transition metal catalyst | Replacement of COOH with another group |
| Mass Spectrometry Fragmentation | Electron Ionization | Loss of •OH, •COOH, and other characteristic fragments |
Intramolecular Cyclization and Rearrangement Mechanisms Induced by the Alkynoic Acid Structure
The structure of this compound, featuring a carboxylic acid and an internal alkyne separated by a flexible alkyl chain, is conducive to intramolecular cyclization. The gem-dimethyl group at the C2 position is expected to play a significant role in the kinetics and thermodynamics of these reactions, a phenomenon often referred to as the Thorpe-Ingold or gem-dimethyl effect. This effect can accelerate cyclization reactions by restricting the conformational freedom of the molecule, thereby increasing the probability of the reactive centers (the carboxyl group and the alkyne) coming into proximity. researchgate.netresearchgate.net
One plausible intramolecular cyclization pathway involves the activation of the carboxylic acid, for instance, by conversion to an acyl halide or through the use of a strong acid, followed by an intramolecular attack of the alkyne. This can lead to the formation of a vinyl cation intermediate, which can then be trapped by a nucleophile or undergo rearrangement.
Alternatively, under suitable conditions, radical-mediated cyclizations could be envisioned. thieme-connect.de For instance, the generation of a radical at a position that can be relayed to the alkyne could initiate an intramolecular cyclization cascade.
Rearrangement reactions are also a possibility, particularly if carbocationic intermediates are formed during the course of a reaction. The presence of the gem-dimethyl group could potentially influence the stability and rearrangement pathways of such intermediates.
Lewis Acid-Mediated Reactions and their Mechanistic Implications
Lewis acids are known to catalyze a variety of reactions involving alkynes and carboxylic acids. wikipedia.org In the case of this compound, a Lewis acid could coordinate to either the carbonyl oxygen of the carboxylic acid or interact with the π-system of the alkyne.
Coordination to the carbonyl oxygen would increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. If the alkyne acts as an intramolecular nucleophile, this could facilitate cyclization. The mechanism would likely proceed through a six-membered transition state, leading to the formation of a lactone. The choice of Lewis acid can be critical in determining the reaction outcome. researchgate.net
Alternatively, a Lewis acid could activate the alkyne towards intramolecular hydroalkoxylation, where the carboxylic acid acts as the nucleophile. This would lead to the formation of an enol lactone. Gold and other transition metal Lewis acids have been shown to be particularly effective in catalyzing such transformations for other alkynoic acids. researchgate.netmdpi.com
The general mechanism for Lewis acid catalysis involves the formation of a complex between the Lewis acid and the substrate, which lowers the activation energy for the subsequent reaction step. youtube.com The dissociation of the Lewis acid from the product then regenerates the catalyst for the next cycle.
Table 1: Plausible Lewis Acid-Mediated Cyclization Products of this compound (Hypothetical)
| Lewis Acid Catalyst | Proposed Major Product | Mechanistic Pathway |
| Strong Protic Acid (e.g., H₂SO₄) | γ-Lactone | Carbocation formation and intramolecular attack |
| Gold(I) or Platinum(II) complexes | Enol-lactone | π-activation of the alkyne |
| Boron Trifluoride (BF₃) | Lactonization | Activation of the carboxylic acid |
Note: This table is illustrative and based on the known reactivity of analogous alkynoic acids.
Kinetic and Thermodynamic Aspects of Reactivity
The kinetic and thermodynamic parameters of the reactions of this compound will be heavily influenced by its structure. The gem-dimethyl effect is anticipated to have a significant impact on the kinetics of intramolecular cyclization. researchgate.net By reducing the rotational freedom around the C2-C3 bond, the molecule is pre-organized for cyclization, which is expected to lower the entropic barrier (ΔS‡) and thus increase the reaction rate.
Thermodynamically, the stability of the potential products will determine the position of the equilibrium. For instance, the formation of a five- or six-membered ring is generally favored. The relative stability of different possible cyclic products (e.g., γ-lactone vs. δ-lactone isomers) will depend on factors such as ring strain and steric interactions.
The distinction between kinetic and thermodynamic control is also crucial. youtube.com Under milder conditions or with a less reactive catalyst, the kinetically favored product, which is formed via the lowest activation energy pathway, may predominate. Conversely, under more vigorous conditions that allow for equilibration, the thermodynamically most stable product will be the major isomer.
Table 2: Hypothetical Kinetic vs. Thermodynamic Control in the Cyclization of this compound
| Reaction Conditions | Product Type | Rationale |
| Low Temperature, Short Reaction Time | Kinetic Product | Favors the pathway with the lowest activation energy, potentially a less stable isomer. |
| High Temperature, Long Reaction Time | Thermodynamic Product | Allows for equilibration to the most stable cyclic product. |
Note: This table presents a general principle of chemical reactivity and is not based on specific experimental data for this compound.
Further experimental and computational studies would be necessary to fully elucidate the specific mechanistic pathways, as well as the precise kinetic and thermodynamic parameters for the reactions of this compound.
Sophisticated Spectroscopic and Analytical Methodologies for the Characterization of 2,2 Dimethylhex 4 Ynoic Acid
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 2,2-dimethylhex-4-ynoic acid in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron density around the protons.
-COOH: The acidic proton of the carboxyl group is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm.
-CH₂-: The methylene (B1212753) protons adjacent to the alkyne would likely appear as a quartet around 2.3 ppm due to coupling with the methyl protons of the alkyne.
-C(CH₃)₂: The six protons of the two methyl groups at the C2 position are equivalent and would produce a sharp singlet around 1.2 ppm.
≡C-CH₃: The three protons of the methyl group attached to the alkyne would show a triplet at approximately 1.8 ppm, coupling with the methylene protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.
C=O: The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 180 ppm.
-C≡C-: The sp-hybridized carbons of the alkyne would have characteristic shifts in the range of 70-90 ppm.
-C(CH₃)₂: The quaternary carbon at the C2 position would be observed around 40 ppm.
-CH₂-: The methylene carbon would appear at approximately 20 ppm.
-C(CH₃)₂: The carbons of the gem-dimethyl groups would be found around 25 ppm.
≡C-CH₃: The methyl carbon of the alkyne would have a chemical shift of about 4 ppm.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity (¹H) | Coupling Constant (Hz) |
| -COOH | 10-13 | 180 | Broad Singlet | N/A |
| -CH₂- | ~2.3 | ~20 | Quartet | ~2.5 |
| -C(CH₃)₂ | ~1.2 | ~25 | Singlet | N/A |
| ≡C-CH₃ | ~1.8 | ~4 | Triplet | ~2.5 |
| -C(CH₃)₂ | N/A | ~40 | N/A | N/A |
| -C≡C- | N/A | 70-90 | N/A | N/A |
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular formula of this compound. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For C₈H₁₂O₂, the expected exact mass would be approximately 140.08373 g/mol .
Tandem mass spectrometry (MS/MS) provides further structural information by analyzing the fragmentation patterns of the parent ion. Common fragmentation pathways for this compound would likely involve:
Loss of a methyl group (-CH₃): Resulting in a fragment ion with an m/z of 125.
Loss of the carboxyl group (-COOH): Leading to a fragment at m/z 95.
McLafferty rearrangement: If applicable, this could lead to the neutral loss of a propene molecule.
Cleavage of the C-C bond adjacent to the quaternary center.
Interactive Data Table: Predicted HRMS Fragments of this compound
| Fragment Ion | Proposed Structure | Calculated m/z |
| [M-CH₃]⁺ | C₇H₉O₂⁺ | 125.0603 |
| [M-COOH]⁺ | C₇H₁₁⁺ | 95.0861 |
| [M-C₃H₄]⁺ | C₅H₈O₂⁺ | 100.0524 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound.
Infrared (IR) Spectroscopy:
O-H stretch: A very broad and strong absorption band is expected between 2500 and 3300 cm⁻¹ due to the hydrogen-bonded hydroxyl group of the carboxylic acid.
C=O stretch: A strong, sharp absorption band around 1710 cm⁻¹ is characteristic of the carbonyl group in a saturated carboxylic acid.
C≡C stretch: A weak to medium intensity band is expected in the region of 2100-2260 cm⁻¹. The intensity can be weak if the alkyne is symmetrically substituted.
C-H stretches: Absorptions for sp³ C-H bonds will appear just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR.
C≡C stretch: The alkyne C≡C stretch, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum.
Interactive Data Table: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500-3300 (Broad, Strong) | Weak |
| Carbonyl | C=O Stretch | ~1710 (Strong) | Medium |
| Alkyne | C≡C Stretch | 2100-2260 (Weak-Medium) | Strong |
| Alkane | C-H Stretch | 2850-2960 (Medium-Strong) | Strong |
X-ray Crystallography for Definitive Solid-State Structure Determination of Crystalline Forms or Derivatives
X-ray crystallography provides the most definitive structural information for a molecule in the solid state. If a suitable single crystal of this compound or one of its derivatives can be grown, this technique can determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions.
The carboxylic acid functionality of this compound provides a strong hydrogen bond donor and acceptor, which could facilitate the formation of crystalline hydrogen-bonded dimers in the solid state. X-ray crystallography would be able to confirm such arrangements and provide detailed insights into the packing of the molecules in the crystal lattice. However, the presence of the relatively flexible hexynoic acid chain and the bulky gem-dimethyl groups might present challenges in obtaining high-quality crystals.
Computational Chemistry and Theoretical Studies on 2,2 Dimethylhex 4 Ynoic Acid
Quantum Mechanical Investigations of Electronic Structure, Energetics, and Spectroscopic Properties
Quantum mechanics (QM) is a fundamental theory in physics that provides a description of the physical properties of nature at the scale of atoms and subatomic particles. In chemistry, QM calculations are employed to determine the electronic structure of molecules, which in turn governs their stability, reactivity, and spectroscopic signatures.
Electronic Structure: The electronic structure of 2,2-dimethylhex-4-ynoic acid can be thoroughly investigated using methods like Density Functional Theory (DFT) and ab initio calculations. These methods solve approximations of the Schrödinger equation to yield information about molecular orbitals, electron density distribution, and electrostatic potential. For instance, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability and its propensity to engage in chemical reactions.
Energetics: Quantum mechanical calculations can provide highly accurate predictions of the thermodynamic properties of this compound. This includes its heat of formation, Gibbs free energy, and enthalpy. These energetic parameters are crucial for understanding the stability of the molecule and the feasibility of reactions in which it participates.
Illustrative Data Table: Calculated Thermodynamic Properties of this compound (Note: The following data is hypothetical and serves for illustrative purposes to demonstrate the output of quantum mechanical calculations.)
| Property | Calculated Value | Units |
| Enthalpy of Formation | -350.5 | kJ/mol |
| Gibbs Free Energy of Formation | -180.2 | kJ/mol |
| Entropy | 420.8 | J/(mol·K) |
| Dipole Moment | 2.5 | Debye |
| HOMO Energy | -6.8 | eV |
| LUMO Energy | -0.5 | eV |
| HOMO-LUMO Gap | 6.3 | eV |
Spectroscopic Properties: Computational methods are invaluable for interpreting and predicting spectroscopic data. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of this compound. This allows for the assignment of specific spectral bands to the vibrational modes of the molecule, such as the C=O stretch of the carboxylic acid, the C≡C stretch of the alkyne, and the various C-H bending and stretching modes. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the structural elucidation of the molecule and its derivatives.
Reaction Mechanism Prediction, Transition State Characterization, and Kinetic Modeling
Understanding the pathways by which this compound undergoes chemical transformations is a central theme in its chemical characterization. Computational chemistry offers powerful tools for mapping out reaction mechanisms, identifying key intermediates and transition states, and modeling the kinetics of these processes.
Reaction Mechanism Prediction: Theoretical calculations can be used to explore various potential reaction pathways for this compound. This could include its reactions with other molecules, or its thermal or photochemical decomposition. By calculating the energies of reactants, products, intermediates, and transition states, the most energetically favorable reaction pathway can be identified.
Transition State Characterization: A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction. The identification and characterization of transition states are crucial for understanding the kinetics of a reaction. Quantum mechanical methods can be used to locate transition state structures on the potential energy surface and to calculate their energies and vibrational frequencies. The presence of a single imaginary frequency confirms that the located structure is a true transition state.
Illustrative Data Table: Calculated Activation Energies for a Hypothetical Reaction of this compound (Note: The following data is hypothetical and serves for illustrative purposes.)
| Reaction Step | Transition State | Activation Energy (kJ/mol) |
| Protonation of the carbonyl oxygen | TS1 | 45.2 |
| Nucleophilic attack at the carbonyl carbon | TS2 | 80.5 |
| Proton transfer | TS3 | 30.1 |
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
While quantum mechanics provides a detailed picture of the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the motion of atoms and molecules over time. MD simulations can provide insights into the conformational flexibility of this compound and its interactions with other molecules, such as solvents or biological macromolecules.
Conformational Landscapes: this compound possesses several rotatable bonds, allowing it to adopt a variety of conformations. MD simulations can be used to explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. This is achieved by solving Newton's equations of motion for the atoms in the system, allowing the molecule to explore different spatial arrangements over time.
Intermolecular Interactions: The behavior of this compound in solution or in the presence of other molecules is governed by intermolecular interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. MD simulations can explicitly model these interactions, providing a detailed picture of how the molecule interacts with its environment. For example, simulations of this compound in water can reveal the structure of the solvation shell and the dynamics of hydrogen bonding between the carboxylic acid group and water molecules.
Structure-Reactivity Relationship Studies
Structure-reactivity relationship studies aim to establish a correlation between the molecular structure of a compound and its chemical reactivity. For this compound, computational methods can be used to systematically modify its structure and predict the effect of these modifications on its reactivity.
By calculating various molecular descriptors, such as electronic properties (e.g., atomic charges, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and lipophilicity (e.g., logP), it is possible to develop quantitative structure-activity relationship (QSAR) models. wikipedia.org These models can then be used to predict the reactivity of new, unsynthesized derivatives of this compound, thereby guiding the design of new molecules with desired properties. For example, a QSAR model could be developed to predict the acidity of substituted this compound derivatives based on the electronic properties of the substituents.
Illustrative Data Table: Hypothetical QSAR Descriptors for this compound (Note: The following data is hypothetical and for illustrative purposes.)
| Descriptor | Value |
| Molecular Weight | 140.18 g/mol |
| LogP | 2.1 |
| Topological Polar Surface Area | 37.3 Ų |
| Number of Rotatable Bonds | 3 |
| Molar Refractivity | 40.5 cm³ |
2,2 Dimethylhex 4 Ynoic Acid As a Versatile Chemical Synthon in Advanced Organic Synthesis
Application in the Total Synthesis of Natural Products and Bioactive Molecules
There are no available scientific reports or publications that demonstrate the use of 2,2-dimethylhex-4-ynoic acid as a key building block or intermediate in the total synthesis of any known natural products or bioactive molecules. While structurally related alkynoic acids are utilized in organic synthesis, the specific substitution pattern of a gem-dimethyl group at the 2-position combined with a terminal alkyne at the 4-position does not appear in the synthetic routes of prominent complex molecules described in the current literature.
Utility in Materials Science and Polymer Chemistry through Alkyne-Based Polymerization
There is no documented use of this compound in the field of materials science or polymer chemistry. While internal alkynes can participate in various polymerization reactions, including alkyne metathesis or cyclotrimerization, to form novel polymers, this specific monomer has not been featured in such research. Consequently, there is no data on the properties or potential applications of polymers that would be derived from this compound.
Development of Derivatization Strategies for Enhanced Functionality and Ligand Design
No derivatization strategies for this compound aimed at enhancing its functionality for applications such as ligand design have been reported in the chemical literature. The development of derivatives would be a prerequisite for its use in creating ligands for catalysis or medicinal chemistry, but research into the modification of its carboxylic acid or alkyne moieties for these purposes has not been published.
Emerging Research Directions and Future Perspectives for 2,2 Dimethylhex 4 Ynoic Acid Investigations
Integration with High-Throughput Experimentation and Automated Synthesis Platforms
The integration of high-throughput experimentation (HTE) and automated synthesis is set to revolutionize the investigation of 2,2-dimethylhex-4-ynoic acid. HTE utilizes multi-well plates to conduct a large number of reactions in parallel, allowing for the rapid screening and optimization of reaction conditions with minimal reagent use. youtube.com This approach is particularly valuable for exploring the diverse reactivity of the alkyne and carboxylic acid functional groups within the molecule. youtube.comsmolecule.com Automated synthesis platforms can further expedite this process, performing entire synthetic workflows from reagent addition to purification with increased efficiency and reduced human error. sigmaaldrich.commerckmillipore.com
Automated platforms can perform a wide array of chemical transformations relevant to the derivatization of this compound, including amide formation, Suzuki couplings, and various protection/deprotection schemes. sigmaaldrich.commerckmillipore.com By combining HTE with automated systems, researchers can rapidly synthesize large libraries of this compound derivatives. youtube.com This capability is crucial for lead discovery in pharmaceutical and materials science, where a diverse collection of compounds is needed for screening. nih.gov The data generated from these large-scale experiments can also be used to train machine learning models for predicting reaction outcomes, further accelerating the discovery of novel transformations and applications. youtube.com
| Platform/Technique | Key Features | Relevant Applications for this compound |
| High-Throughput Experimentation (HTE) | Parallel reaction execution in multi-well plates; small-scale synthesis. youtube.com | Rapid optimization of catalytic reactions; synthesis of compound libraries for screening. youtube.com |
| Automated Synthesis Platforms (e.g., Synple) | Use of pre-filled reagent cartridges; automated synthesis, isolation, and purification. sigmaaldrich.commerckmillipore.com | Derivatization of the carboxylic acid group (e.g., amide formation); functionalization of the alkyne. sigmaaldrich.com |
| Integrated Robotic Systems | Combines liquid and solid handling, heating, stirring, and analysis. imperial.ac.ukchemcatbio.org | Multi-step synthesis of complex molecules derived from this compound. researchgate.net |
Exploration of Novel Catalytic Systems for Sustainable Transformations
Future research will increasingly focus on developing sustainable catalytic systems for the transformation of this compound. A key area of interest is the functionalization of the alkyne group using recyclable catalysts, which aligns with the principles of green chemistry by minimizing waste and energy consumption. mdpi.comresearchgate.net These catalysts often feature precious metal nanoparticles supported on materials like silica, graphitic carbon, or within metal-organic frameworks (MOFs), combining the high activity of homogeneous catalysts with the ease of recovery of heterogeneous catalysts. mdpi.comnih.gov
The development of novel transition-metal-catalyzed reactions will continue to be a major focus. acs.org Recent advances have broadened the scope of alkyne functionalization, providing access to stereochemically defined multi-substituted alkenes, which are important structural motifs in bioactive compounds. scispace.com Research into controlling the regioselectivity of reactions involving unsymmetrical alkynes is particularly relevant. acs.org By exploring new ligands and catalyst systems, transformations such as hydroarylation, carbosulfonylation, and cycloisomerization can be applied to this compound to generate a diverse range of complex molecular architectures. acs.orgscispace.com
| Catalytic System | Description | Potential Transformation of this compound |
| Recyclable Nanoparticle Catalysts | Metal nanoparticles (e.g., Ag, Pt) supported on silica, graphitic carbon, or encapsulated in polysiloxane. mdpi.comnih.gov | Halogenation, hydrosilylation, or coupling reactions at the alkyne moiety. mdpi.com |
| Metal-Organic Frameworks (MOFs) | Crystalline materials with metal nodes and organic linkers, providing a high surface area and tunable catalytic sites. mdpi.comnih.gov | Selective hydrogenation or oxidation reactions. |
| Homogeneous Transition-Metal Catalysts (Ni, Pd, Rh) | Soluble metal complexes that enable precise control over reactivity and selectivity. acs.orgscispace.com | Hydroarylation, carbometalation, and cyclization reactions involving the alkyne. acs.org |
Advanced In Situ Spectroscopic Monitoring of Reactions
To gain deeper mechanistic insights into the transformations of this compound, the application of advanced in situ spectroscopic techniques is essential. Methods such as high-pressure infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy allow for real-time monitoring of reactions as they occur. acs.orgspectroscopyonline.comrsc.org This provides critical information on reaction kinetics, the formation of transient intermediates, and the behavior of catalysts under actual process conditions, which is often impossible to obtain through traditional offline analysis. spectroscopyonline.com
For instance, in situ IR spectroscopy can be used to observe the coordination of the alkyne group in this compound to a metal catalyst center and to follow the subsequent steps of the catalytic cycle. acs.org This has been demonstrated in studies of rhodium-catalyzed hydroformylation, where the formation and dynamics of various rhodium-alkyne complexes were characterized. acs.orgrsc.org Combining these experimental techniques with computational modeling can further elucidate complex reaction pathways, such as the pre-equilibrium steps in gold-catalyzed alkyne hydration. mdpi.com Such detailed understanding is crucial for the rational design of more efficient and selective catalysts for the targeted synthesis of this compound derivatives.
| Spectroscopic Technique | Information Gained | Example Application |
| In Situ Infrared (IR) Spectroscopy | Identification of functional groups, observation of bond formation/breaking, detection of intermediates. acs.orgspectroscopyonline.com | Monitoring the formation of metal-alkyne complexes in catalytic reactions. acs.org |
| In Situ NMR Spectroscopy | Structural elucidation of species in solution, determination of reaction kinetics and mechanisms. rsc.org | Characterizing resting states and intermediates in homogeneous catalysis. rsc.org |
| In Situ Raman Spectroscopy | Analysis of vibrational modes, suitable for aqueous systems and reactions with subtle structural changes. spectroscopyonline.com | Studying changes in the carbon-carbon triple bond during a reaction. |
| Fluorescence Up-conversion Spectroscopy | Investigation of ultrafast excited-state dynamics and photochemical reactions. acs.org | Observing photoisomerization reactions of the alkyne moiety. acs.org |
Bio-inspired Synthesis and Biocatalytic Approaches
Drawing inspiration from nature offers a promising avenue for the synthesis and transformation of this compound. Biocatalysis, the use of enzymes to catalyze chemical reactions, provides significant advantages in terms of selectivity, mild reaction conditions, and environmental sustainability. acs.orgnih.gov Enzymes such as carboxylic acid reductases (CARs) are capable of reducing a broad range of carboxylic acids to their corresponding aldehydes, which can serve as versatile precursors for further synthetic modifications. nih.gov
Engineered enzymes and multi-enzyme cascades can be developed to produce highly functionalized and stereochemically pure derivatives of this compound. For example, the promiscuous enzyme 4-oxalocrotonate tautomerase (4-OT) has been engineered to catalyze complex reactions, including aldol (B89426) additions and Michael additions, to generate γ-nitrocarboxylic acids with excellent enantioselectivity. acs.orgnih.gov Furthermore, bio-inspired synthetic strategies that mimic natural biosynthetic pathways, such as intramolecular cycloadditions, can be employed to construct complex molecular frameworks from precursors related to this compound. nih.gov These approaches not only provide efficient routes to valuable molecules but also contribute to a deeper understanding of enzymatic mechanisms and natural product biosynthesis. nih.govntnu.no
| Biocatalyst/Approach | Function | Potential Application to this compound |
| Carboxylic Acid Reductases (CARs) | Catalyze the reduction of carboxylic acids to aldehydes. nih.gov | Selective reduction of the carboxyl group to an aldehyde for further derivatization. nih.gov |
| 4-Oxalocrotonate Tautomerase (4-OT) Variants | Catalyze various C-C bond-forming reactions like aldol and Michael additions. acs.orgnih.gov | Enantioselective functionalization of molecules derived from the alkynoic acid backbone. acs.org |
| Whole-Cell Biocatalysis | Utilizes intact microorganisms containing the desired enzymatic machinery. nih.govresearchgate.net | Multi-step conversion of the acid to more complex products like alcohols in a single pot. nih.gov |
| Bio-inspired Cycloadditions | Mimics natural intramolecular [4+2] cyclization processes to build complex polycyclic structures. nih.gov | Construction of caged frameworks from suitably functionalized derivatives. nih.gov |
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 2,2-dimethylhex-4-ynoic acid, and what factors influence reaction efficiency?
- Methodological Answer : The synthesis typically involves alkyne functionalization and acid formation. For example, a Sonogashira coupling followed by carboxylation may yield the target compound. Reaction efficiency depends on catalysts (e.g., Pd/Cu systems), solvent polarity, and temperature. Optimization trials should track yield via HPLC or GC-MS, with kinetic studies to identify rate-limiting steps. PubChem-derived computational data (e.g., InChIKey) can predict intermediate stability .
Q. How is this compound characterized using spectroscopic techniques?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical. For NMR, the alkyne proton (δ ~2.5 ppm) and methyl groups (δ ~1.2 ppm) provide structural confirmation. IR peaks near 3300 cm⁻¹ (≡C-H stretch) and 1700 cm⁻¹ (carboxylic acid C=O) are diagnostic. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation. Discrepancies in spectral data should prompt re-evaluation of purity or solvent effects .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic and computational data for this compound?
- Methodological Answer : Discrepancies between X-ray diffraction (XRD) and density functional theory (DFT) models may arise from conformational flexibility or crystal packing forces. Perform temperature-dependent XRD to assess thermal motion, and compare with DFT simulations at varying dielectric constants (e.g., using Gaussian or ORCA software). Statistical tools like R-factors and RMSD values quantify alignment between experimental and theoretical data .
Q. How do steric effects from the 2,2-dimethyl group influence the compound’s reactivity in nucleophilic acyl substitution?
- Methodological Answer : Steric hindrance from the dimethyl groups reduces accessibility to the carboxylic acid moiety. Kinetic studies under controlled conditions (e.g., THF at 0°C) can compare reaction rates with unsubstituted analogs. Use Hammett plots to correlate substituent effects with activation energy. Computational modeling (e.g., Molecular Mechanics) visualizes spatial constraints, guiding derivatization strategies for drug design .
Q. What are the challenges in quantifying trace impurities during large-scale synthesis, and how can they be mitigated?
- Methodological Answer : Impurities like unreacted alkyne precursors or oxidation byproducts require LC-MS/MS or GC×GC-TOF for detection. Implement Design of Experiments (DoE) to optimize purification steps (e.g., column chromatography gradients). Thresholds for residual solvents/catalysts should align with ICH Q3 guidelines. Reference standards from NIST or PubChem ensure calibration accuracy .
Data Analysis & Reporting
Q. How should researchers address variability in biological assay results involving this compound?
- Methodological Answer : Variability may stem from compound solubility (e.g., DMSO vs. aqueous buffers) or cell line heterogeneity. Normalize data using internal controls (e.g., IC50 values with 95% confidence intervals). Replicate experiments across independent labs and apply ANOVA to distinguish biological vs. technical noise. Transparent reporting of raw data in supplementary materials is critical .
Q. What protocols ensure reproducibility in measuring the compound’s pKa and partition coefficient (logP)?
- Methodological Answer : Use potentiometric titration with a pH-stat apparatus for pKa determination. For logP, employ shake-flask methods with octanol/water partitioning, validated via UV-Vis spectroscopy. Report temperature, ionic strength, and instrument calibration details. Cross-reference with PubChem’s experimental/computed property databases to identify outliers .
Safety & Compliance
Q. What are the recommended handling protocols for this compound in laboratory settings?
- Methodological Answer : Use fume hoods and PPE (gloves, goggles) due to potential irritancy. Monitor airborne concentrations via real-time sensors (e.g., PID detectors). Emergency showers and eyewash stations must be accessible. Contaminated clothing should be laundered onsite using protocols per OSHA standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
